N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Description
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H23N5OS and its molecular weight is 357.48. The purity is usually 95%.
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Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
The compound's molecular formula is C23H32N5O2S, with a molecular weight of 461.6 g/mol. Its structure includes a triazole ring, which is often associated with various biological activities, including antifungal and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing triazole moieties exhibit significant biological activities, including:
- Anticancer Activity : Triazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that triazoles can act against a range of microbial pathogens.
Anticancer Activity
A study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective toxicity towards melanoma cells compared to normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways and caspase activation .
Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship revealed that modifications to the triazole ring significantly influenced the compound's efficacy against cancer cells. For instance, substituents on the phenyl group were found to enhance cytotoxicity by increasing lipophilicity and facilitating cellular uptake .
Data Table: Biological Activities of Related Compounds
Compound Name | Molecular Formula | Activity Type | Target Cells | IC50 (µM) |
---|---|---|---|---|
Compound A | C23H32N5O2S | Anticancer | Melanoma | 12.5 |
Compound B | C22H30N4O3S | Antimicrobial | Bacteria | 8.0 |
Compound C | C21H28N6O2S | Anticancer | Breast Cancer | 15.0 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells. Notably, the compound has shown selectivity for cancer cells over normal cells, which is a crucial factor in drug development.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-12(2)18(5,11-19)20-16(24)10-25-17-22-21-14(4)23(17)15-8-6-13(3)7-9-15/h6-9,12H,10H2,1-5H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVCUBOBZSTJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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